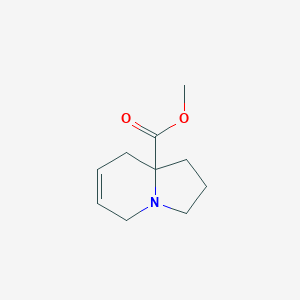
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It may be used in studies involving the synthesis of biologically active molecules.
Industry: Utilized in the production of high-purity compounds for various industrial processes.
Mécanisme D'action
The exact mechanism of action of Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate is not well-documented in the search results. Generally, such compounds exert their effects through interactions with specific molecular targets and pathways, which could include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can be compared with other similar compounds, such as:
- 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylic acid hydrochloride
- Methyl hexahydroindolizine-8a(1H)-carboxylate
These compounds share similar structural features but may differ in their reactivity, selectivity, and specific applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
methyl 2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-3H,4-8H2,1H3 |
Clé InChI |
KUDJTZGRENUJBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCN1CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
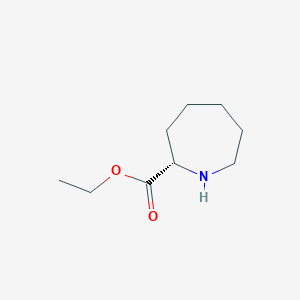
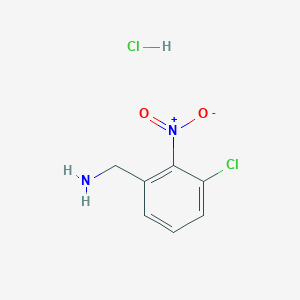
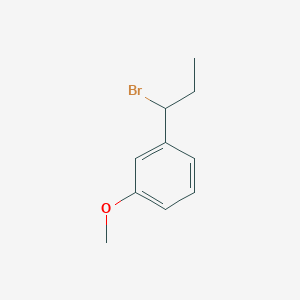
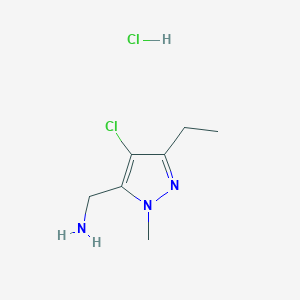
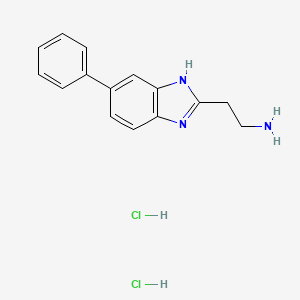

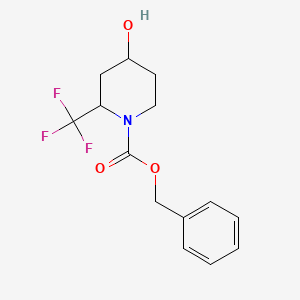
![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
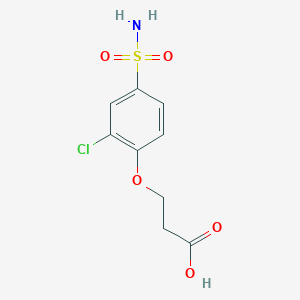
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
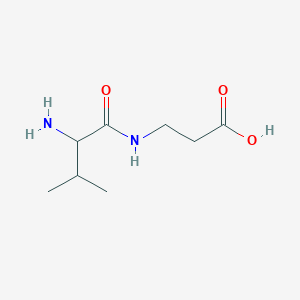
![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)
